molecular formula C26H29N3O5S B14110831 6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide

6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide

Cat. No.: B14110831
M. Wt: 495.6 g/mol
InChI Key: RTEBTDAJVQZWBC-UHFFFAOYSA-N
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Description

6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a methoxy group, a naphthalene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide involves multiple steps, including the formation of the naphthalene and pyridine rings, followed by the introduction of the methoxy and methylsulfinylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methylsulfinylmethyl groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carbonyl group in the naphthalene ring can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or amines. The reaction conditions typically involve controlled temperatures, pressures, and the use of organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene and pyridine derivatives with methoxy and methylsulfinylmethyl groups. Examples include:

  • 6-methoxy-1,2,3,4-tetrahydronaphthalene
  • 4-methylsulfinylmethylpyridine

Uniqueness

What sets 6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H29N3O5S

Molecular Weight

495.6 g/mol

IUPAC Name

6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide

InChI

InChI=1S/C26H29N3O5S/c1-33-23-10-9-22(24(29-23)26(31)27-15-17-11-13-34-14-12-17)28-25(30)21-8-7-18(16-35(2)32)19-5-3-4-6-20(19)21/h3-10,17H,11-16H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

RTEBTDAJVQZWBC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)NC(=O)C2=CC=C(C3=CC=CC=C32)CS(=O)C)C(=O)NCC4CCOCC4

Origin of Product

United States

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